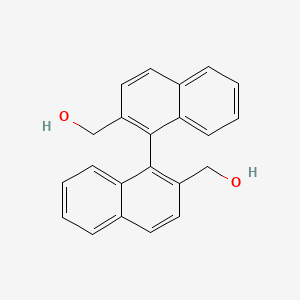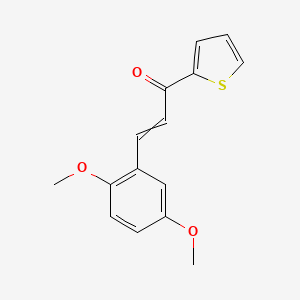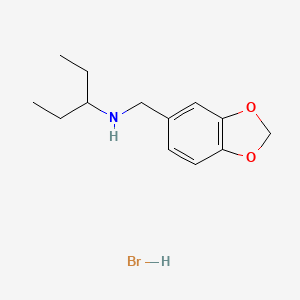
N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide” is a chemical compound with the molecular formula C12H17NO2 . It’s also known by other names such as MBDB, 2-Butanamine, 1-(3,4-methylenedioxyphenyl), N-methyl, and 2-Methylamino-1-(3,4-methylenedioxyphenyl)butane .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodioxol group attached to a pentanamine group via a methylene bridge . The IUPAC Standard InChIKey for this compound is USWVWJSAJAEEHQ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Science
N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide's derivatives have been explored in various scientific contexts, including chemical synthesis and material science. A study by Gupta et al. (2016) focused on the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, showcasing the compound's utility in creating materials with potential anticancer, antibacterial, and DNA-binding applications. This research highlights the compound's versatility in synthesizing new materials with significant biological activities (Gupta et al., 2016).
Anticancer and Antibacterial Agents
The derivatives of N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide have shown promising results as anticancer and antibacterial agents. The study by Altıntop et al. (2017) synthesized benzodioxole-based dithiocarbamate derivatives and evaluated their cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines, revealing potential anticancer properties. Additionally, these compounds were tested for their inhibitory effects on human carbonic anhydrase enzymes, indicating their broad biological applications (Altıntop et al., 2017).
Neuropharmacology
In the field of neuropharmacology, Saha et al. (2018) investigated synthetic cathinones, including derivatives of N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide, assessing their action as dopamine transporter blockers. This study provides insights into the neurochemical mechanisms underlying the stimulant effects of these compounds, contributing to our understanding of their pharmacological profiles (Saha et al., 2018).
Molecular Dynamics and Computational Chemistry
In computational chemistry and molecular dynamics, research has delved into the structural and interaction properties of N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide derivatives. For instance, the synthesis and insecticidal activity of benzoheterocyclic analogues by Sawada et al. (2003) explored the structural basis for the activity of these compounds against various pests, providing a foundation for developing more effective insecticides (Sawada et al., 2003).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications. Given the interest in similar compounds for their unique biological activities , “N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide” could also be a subject of interest in future research.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with neurotransmitters such as serotonin and dopamine .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in neurotransmitter levels . The stereoselectivity of the compound, with the (+)-isomer having greater potency than the (-)-isomer, has been observed .
Biochemical Pathways
It is suggested that presynaptic serotonergic mechanisms may be critical .
Result of Action
It is suggested that the compound may have mdma-like behavioral activity .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.BrH/c1-3-11(4-2)14-8-10-5-6-12-13(7-10)16-9-15-12;/h5-7,11,14H,3-4,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTVYMLHJCLZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC2=C(C=C1)OCO2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)
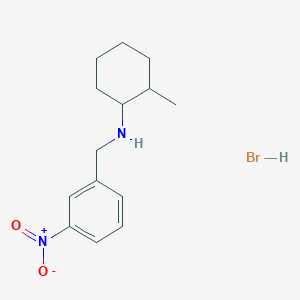
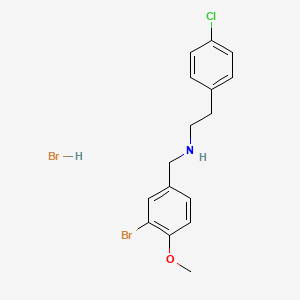
![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)
![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)

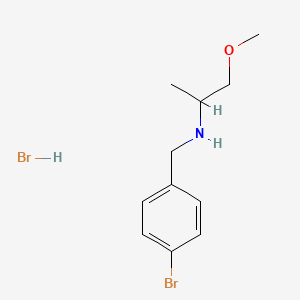
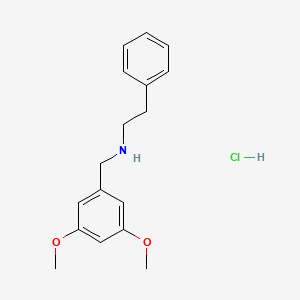

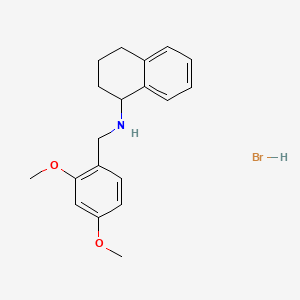

amine hydrobromide; 95%](/img/structure/B6351972.png)
